molecular formula C14H22N2O B8608867 N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

Cat. No.: B8608867
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-UHFFFAOYSA-N
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Description

Rjr 1734, also known as TC 01734 or TC 1734acd3480, is a compound with significant scientific interest. It is an orally active, selective, and potent partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. This compound has been studied for its antidepressant, neuroprotective, and cognitive-enhancing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rjr 1734 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of Rjr 1734 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, ensuring consistent quality, and adhering to regulatory standards. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Rjr 1734 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Rjr 1734 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rjr 1734 has a wide range of scientific research applications, including:

Mechanism of Action

Rjr 1734 exerts its effects by selectively binding to the alpha4beta2 nicotinic acetylcholine receptor. This binding leads to partial agonism, resulting in the modulation of neurotransmitter release and neuronal signaling. The compound’s neuroprotective and cognitive-enhancing effects are attributed to its ability to enhance acetylcholine release in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rjr 1734 is unique due to its high selectivity and potency as a partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. Its combination of antidepressant, neuroprotective, and cognitive-enhancing effects makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3

InChI Key

RPCVIAXDAUMJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.